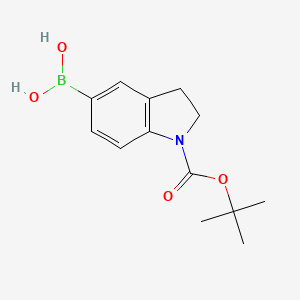
3,5-Dibromo-2,4,6-trifluoropyridine
描述
3,5-Dibromo-2,4,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5Br2F3N. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. It is commonly used in various chemical synthesis processes due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,4,6-trifluoropyridine typically involves the halogenation of 2,4,6-trifluoropyridine. One common method includes the bromination of 2,4,6-trifluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and safety of the production process .
化学反应分析
Types of Reactions
3,5-Dibromo-2,4,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction: 2,4,6-Trifluoropyridine and its derivatives.
科学研究应用
3,5-Dibromo-2,4,6-trifluoropyridine is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Material Science: Employed in the development of advanced materials such as liquid crystals and organic semiconductors.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals like herbicides and insecticides.
Radiopharmaceuticals: Serves as a precursor for the synthesis of fluorine-18 labeled compounds used in positron emission tomography (PET) imaging.
作用机制
The mechanism of action of 3,5-Dibromo-2,4,6-trifluoropyridine is primarily based on its ability to undergo various chemical transformations. The presence of electron-withdrawing fluorine atoms and electron-donating bromine atoms on the pyridine ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2,4,6-Trifluoropyridine
- 3,5-Dibromo-2,4,6-trichloropyridine
Uniqueness
3,5-Dibromo-2,4,6-trifluoropyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct reactivity and stability compared to other halogenated pyridines. The presence of both bromine and fluorine atoms allows for selective functionalization and diverse chemical transformations, making it a versatile compound in various fields of research .
属性
IUPAC Name |
3,5-dibromo-2,4,6-trifluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Br2F3N/c6-1-3(8)2(7)5(10)11-4(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGFAXIDZYKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)F)F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Br2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381227 | |
| Record name | 3,5-dibromo-2,4,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41404-68-6 | |
| Record name | 3,5-Dibromo-2,4,6-trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41404-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dibromo-2,4,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)
![BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B3031440.png)


![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)


